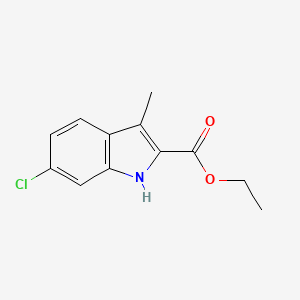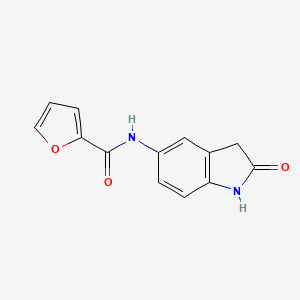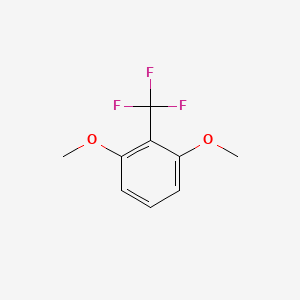
N-(3-bromo-5-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-5-methoxyphenyl)acetamide: is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of acetanilide, where the phenyl ring is substituted with a bromine atom at the 3-position and a methoxy group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromo-5-methoxyphenyl)acetamide typically involves the acylation of 3-bromo-5-methoxyaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Material: 3-bromo-5-methoxyaniline
Reagent: Acetic anhydride or acetyl chloride
Base: Pyridine or triethylamine
Solvent: Dichloromethane or another suitable organic solvent
Reaction Conditions: Room temperature to reflux
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-bromo-5-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The acetamide group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.
Major Products:
Nucleophilic Substitution: N-(3-substituted-5-methoxyphenyl)acetamide derivatives.
Oxidation: N-(3-bromo-5-hydroxyphenyl)acetamide or N-(3-bromo-5-formylphenyl)acetamide.
Reduction: N-(3-bromo-5-methoxyphenyl)ethylamine.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-bromo-5-methoxyphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it suitable for various transformations, including nucleophilic substitution and coupling reactions .
Biology and Medicine: This compound may be explored for its potential biological activities. Derivatives of acetanilide have been studied for their analgesic, anti-inflammatory, and antipyretic properties. This compound could be investigated for similar pharmacological effects .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its bromine and methoxy substituents provide unique properties that can be leveraged in various applications .
Mecanismo De Acción
The mechanism of action of N-(3-bromo-5-methoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and methoxy group could influence its binding affinity and selectivity towards these targets. Detailed studies would be required to elucidate the exact molecular pathways involved .
Comparación Con Compuestos Similares
- N-(2-bromo-5-methoxyphenyl)acetamide
- N-(4-bromo-5-methoxyphenyl)acetamide
- N-(3-chloro-5-methoxyphenyl)acetamide
Comparison: N-(3-bromo-5-methoxyphenyl)acetamide is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to its analogs. For instance, the 3-position bromine may offer different steric and electronic effects compared to the 2- or 4-position, leading to variations in reaction outcomes and pharmacological properties .
Propiedades
Fórmula molecular |
C9H10BrNO2 |
|---|---|
Peso molecular |
244.08 g/mol |
Nombre IUPAC |
N-(3-bromo-5-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H10BrNO2/c1-6(12)11-8-3-7(10)4-9(5-8)13-2/h3-5H,1-2H3,(H,11,12) |
Clave InChI |
AVTDLCBEBQRRRO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC(=C1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13974297.png)





![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974332.png)


![2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13974356.png)
![tert-butyl ((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)carbamate](/img/structure/B13974358.png)

